molecular formula C13H22N4O2 B2619182 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 1803581-21-6

5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2619182
CAS No.: 1803581-21-6
M. Wt: 266.345
InChI Key: MSCXVZZQFIFCFV-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of a suitable precursor to form the pyridazinone ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Piperidin-3-yl Group: This step involves the addition of the piperidin-3-yl group to the pyridazinone core. This can be achieved through nucleophilic substitution reactions.

    Attachment of the (2-Methoxyethyl)(methyl)amino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives.

Scientific Research Applications

5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cardiovascular diseases.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving neurotransmitter systems.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal activity and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Hydroxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
  • 5-[(2-Ethoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
  • 5-[(2-Methoxyethyl)(ethyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one

Uniqueness

5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the (2-methoxyethyl)(methyl)amino group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-16(6-7-19-2)12-8-13(18)17(15-10-12)11-4-3-5-14-9-11/h8,10-11,14H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCXVZZQFIFCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC(=O)N(N=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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